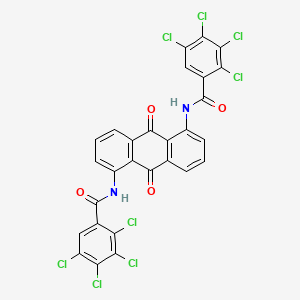
Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a benzamide group attached to an anthracene core. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] typically involves the reaction of anthraquinone derivatives with benzamide in the presence of chlorinating agents. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where anthraquinone is treated with benzamide under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthraquinone derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- Benzamide, N,N’-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-
Uniqueness
Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] is unique due to its multiple chlorine substitutions and the specific arrangement of functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
27685-83-2 |
|---|---|
Molekularformel |
C28H10Cl8N2O4 |
Molekulargewicht |
722.0 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-N-[9,10-dioxo-5-[(2,3,4,5-tetrachlorobenzoyl)amino]anthracen-1-yl]benzamide |
InChI |
InChI=1S/C28H10Cl8N2O4/c29-13-7-11(19(31)23(35)21(13)33)27(41)37-15-5-1-3-9-17(15)26(40)10-4-2-6-16(18(10)25(9)39)38-28(42)12-8-14(30)22(34)24(36)20(12)32/h1-8H,(H,37,41)(H,38,42) |
InChI-Schlüssel |
BALJRXVQKKKPAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)C4=C(C2=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


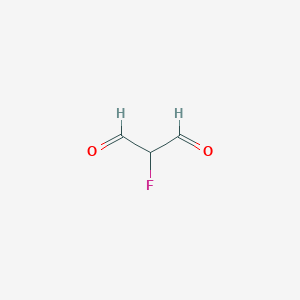

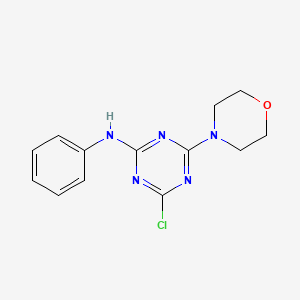
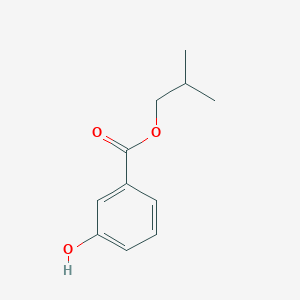
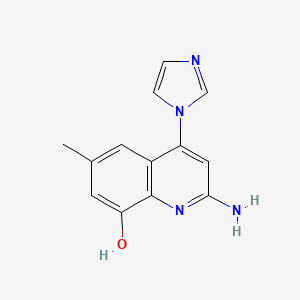
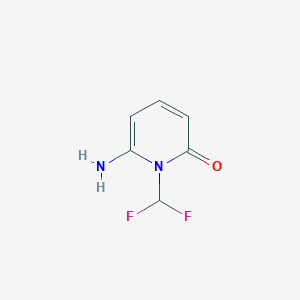

![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)

![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)
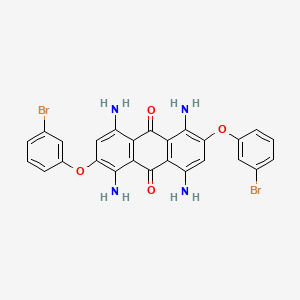
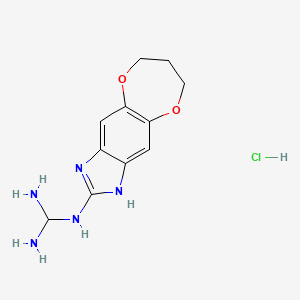
![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B13125656.png)

